molecular formula C21H25NO7 B4000510 Oxalic acid;4-[2-(4-phenylmethoxyphenoxy)ethyl]morpholine

Oxalic acid;4-[2-(4-phenylmethoxyphenoxy)ethyl]morpholine

Cat. No.: B4000510
M. Wt: 403.4 g/mol
InChI Key: ALXPLAFABLCSGN-UHFFFAOYSA-N
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Description

Oxalic acid;4-[2-(4-phenylmethoxyphenoxy)ethyl]morpholine is a complex organic compound that combines the properties of oxalic acid and a morpholine derivative. Oxalic acid, known for its systematic name ethanedioic acid, is a simple dicarboxylic acid with the formula HO−C(=O)−C(=O)−OH

Scientific Research Applications

Oxalic acid;4-[2-(4-phenylmethoxyphenoxy)ethyl]morpholine has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Preparation Methods

The synthesis of oxalic acid;4-[2-(4-phenylmethoxyphenoxy)ethyl]morpholine involves multiple steps, starting with the preparation of the morpholine derivative. This can be achieved through a series of reactions including etherification and substitution reactions. The final step involves the reaction of the morpholine derivative with oxalic acid under controlled conditions to form the desired compound. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Oxalic acid;4-[2-(4-phenylmethoxyphenoxy)ethyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenylmethoxy and phenoxy groups, using reagents like halogens or nucleophiles.

    Hydrolysis: The ester and ether linkages in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of simpler products.

Mechanism of Action

The mechanism of action of oxalic acid;4-[2-(4-phenylmethoxyphenoxy)ethyl]morpholine involves its interaction with specific molecular targets. The phenylmethoxy and phenoxy groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression.

Comparison with Similar Compounds

Oxalic acid;4-[2-(4-phenylmethoxyphenoxy)ethyl]morpholine can be compared with similar compounds such as:

The uniqueness of this compound lies in its combined properties, offering a versatile platform for various applications in research and industry.

Properties

IUPAC Name

oxalic acid;4-[2-(4-phenylmethoxyphenoxy)ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3.C2H2O4/c1-2-4-17(5-3-1)16-23-19-8-6-18(7-9-19)22-15-12-20-10-13-21-14-11-20;3-1(4)2(5)6/h1-9H,10-16H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXPLAFABLCSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=C(C=C2)OCC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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